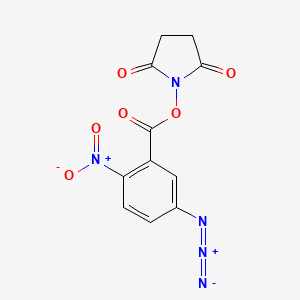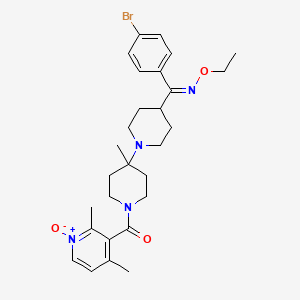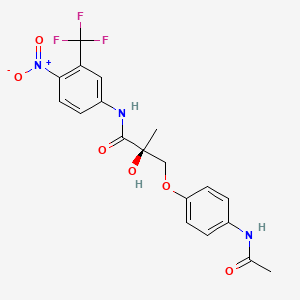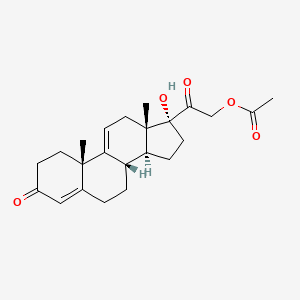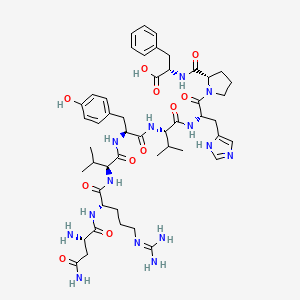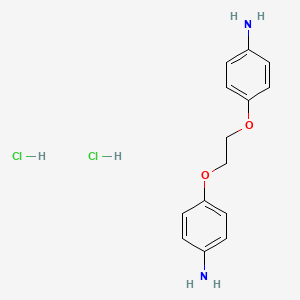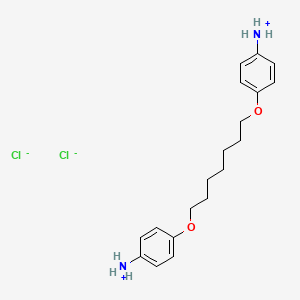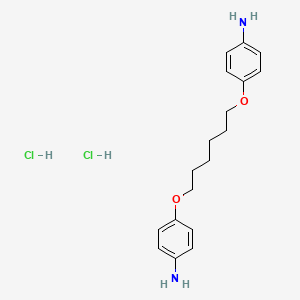
Bostrycin
Vue d'ensemble
Description
La bostrycine est un composé d'anthraquinonedione possédant des activités phytotoxiques et antibactériennes notables. Elle appartient à la grande famille des quinones et est isolée des métabolites secondaires d'un champignon endophyte de mangrove .
Mécanisme D'action
Bostrycin, also known as UN79XW6PL6, is a novel compound isolated from marine fungi that has shown significant inhibitory effects on the proliferation of various cancer cells . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the PI3K/Akt pathway . This pathway plays a crucial role in regulating cell proliferation, apoptosis, and cell cycle progression .
Mode of Action
this compound interacts with its targets by downregulating the PI3K/Akt pathway . It also upregulates microRNA-638 and microRNA-923 . These interactions lead to significant changes in the cell, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
this compound affects the PI3K/Akt pathway, a critical intracellular signaling pathway that regulates cell proliferation, survival, and metabolism . Downregulation of this pathway by this compound leads to cell cycle arrest and apoptosis . The upregulation of microRNA-638 and microRNA-923 also plays a role in these effects .
Result of Action
this compound’s action results in significant inhibition of cell proliferation and induction of apoptosis in treated cells . It causes cell cycle arrest in the G0/G1 phase . The downregulation of p110α and p-Akt/PKB proteins and increased activity of p27 protein are also observed after this compound treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was found to induce apoptosis in yeast cells through a mitochondria-mediated but caspase-independent pathway . The specifics of how other environmental factors influence this compound’s action are still under investigation.
Analyse Biochimique
Biochemical Properties
Bostrycin interacts with various biomolecules, leading to a range of biochemical reactions. It has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase . This inhibition is accompanied by increased levels of intracellular reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, a process of programmed cell death . This includes effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It induces lethal cytotoxicity in yeast cells through a mitochondria-mediated but caspase-independent pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to lead to cell death in a time- and dose-dependent manner
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La bostrycine peut être synthétisée par diverses méthodes, notamment l'extraction et la séparation à partir de produits solides obtenus par fermentation de souches spécifiques. Une méthode implique l'utilisation de méthanol pour l'extraction par ultrasons à partir d'une matière première solide obtenue par fermentation . La valeur du pH du produit solide est ajustée à 1,5-2,5 pendant le processus d'extraction .
Méthodes de production industrielle : La production industrielle de bostrycine implique souvent l'utilisation de résidus agro-industriels comme matières premières. Par exemple, les mélasses de canne à sucre et la bagasse de canne à sucre sont utilisées dans des bioprocédés pour produire de la bostrycine . Les conditions optimales pour la fermentation submergée comprennent un milieu contenant 1,0% de mélasses de canne à sucre, une incubation à 30°C et une agitation à 150 tr/min pendant six jours .
Analyse Des Réactions Chimiques
Types de réactions : La bostrycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle peut réagir avec les groupes aminés des protéines par la réaction de Maillard, conduisant à la formation de liaisons covalentes .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la bostrycine comprennent le méthanol pour l'extraction et diverses amines pour les réactions de déplacement nucléophile . Les conditions de ces réactions impliquent souvent des ajustements de pH spécifiques et des contrôles de température pour optimiser le rendement et la pureté .
Principaux produits formés : Les principaux produits formés à partir des réactions de la bostrycine comprennent des dérivés présentant des activités biologiques améliorées. Par exemple, les dérivés de la bostrycine ont montré des activités cytotoxiques significatives contre diverses lignées de cellules cancéreuses .
Applications De Recherche Scientifique
La bostrycine a été largement étudiée pour ses applications en recherche scientifique. Elle a montré des résultats prometteurs dans l'inhibition de la prolifération des cellules cancéreuses, notamment les cellules de carcinome pulmonaire et de cancer du sein . La bostrycine induit l'apoptose dans ces cellules en régulant à la baisse la voie PI3K/Akt et en régulant à la hausse des microARN spécifiques . De plus, la bostrycine a été explorée pour ses propriétés antibactériennes, ce qui en fait un candidat potentiel pour une utilisation dans la transformation et la conservation des aliments .
Mécanisme d'action
Le mécanisme d'action de la bostrycine implique l'induction de l'apoptose par la régulation à la baisse de la voie PI3K/Akt . Le traitement à la bostrycine conduit à l'arrêt du cycle cellulaire en phase G0/G1 et augmente l'activité de la protéine p27 . Le composé régule également à la hausse les microARN-638 et microARN-923, contribuant à ses effets cytotoxiques sur les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
La bostrycine est unique parmi les composés d'anthraquinonedione en raison de son mécanisme spécifique d'induction de l'apoptose et de son large éventail d'activités biologiques. Des composés similaires comprennent d'autres quinones telles que la 1,4-naphtoquinone, qui présentent également des activités antibactériennes et antitumorales . La capacité de la bostrycine à cibler la voie PI3K/Akt et son efficacité contre de multiples lignées de cellules cancéreuses la distinguent des autres quinones .
Liste des composés similaires :- 1,4-Naphtoquinone
- Plumbagine
- Lawsone
Les propriétés uniques de la bostrycine et ses applications diverses en font un composé précieux pour la poursuite de la recherche et du développement dans divers domaines scientifiques.
Propriétés
Numéro CAS |
21879-81-2 |
|---|---|
Formule moléculaire |
C16H16O8 |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |
Clé InChI |
ZQNOLGRKZRDRQO-OAGGEKHMSA-N |
SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
SMILES isomérique |
C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
SMILES canonique |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bostrycin, Rhodosporin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



